molecular formula C6H14S3 B1219010 Dipropyl trisulfide CAS No. 6028-61-1

Dipropyl trisulfide

Cat. No. B1219010
CAS RN: 6028-61-1
M. Wt: 182.4 g/mol
InChI Key: GAZXPZNJTZIGBO-UHFFFAOYSA-N
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Description

Dipropyl trisulfide is an organic trisulfide with the molecular formula C6H14S3 . It is a sulfur-containing compound that belongs to the family of organosulfur compounds . It has a very powerful, diffusive, garlic-like odor and is reported as a volatile constituent in onion oil .


Synthesis Analysis

The synthesis of trisulfides, including Dipropyl trisulfide, often involves S-S coupling . A convenient synthesis of unsymmetrical trisulfides uses 9-fluorenylmethyl (Fm) disulfides as the precursors, providing the desired products in good yields under mild conditions .


Molecular Structure Analysis

The molecular structure of Dipropyl trisulfide is represented by the formula C6H14S3 . The IUPAC Standard InChIKey for Dipropyl trisulfide is GAZXPZNJTZIGBO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dipropyl trisulfide is one of the major active compounds of Allium species, which includes garlic, onions, leeks, and chives . These organosulfur compounds are known for their antibacterial and antioxidant activities .


Physical And Chemical Properties Analysis

Dipropyl trisulfide has a boiling point of 69-72 °C (Press: 1.6 Torr), a density of 1.076±0.06 g/cm3 (Predicted), and a refractive index of 1.54 . It is a clear liquid, colorless to light yellow to light orange in color .

Scientific Research Applications

Flavor and Fragrance Industry

  • Application Summary : Dipropyl trisulfide is primarily used in the flavor and fragrance industry due to its strong garlic-like odor. It is a valuable component in the formulation of garlic and onion flavors. Food products, seasonings, and culinary preparations often utilize dipropyl trisulfide to enhance their aroma profiles .
  • Methods of Application : The compound is typically added to food products, seasonings, and culinary preparations in its liquid form to enhance their aroma profiles .
  • Results or Outcomes : The addition of dipropyl trisulfide enhances the aroma profiles of food products, making them more appealing to consumers .

Nematicidal Activities

  • Application Summary : Dipropyl trisulfide has demonstrated strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus . However, its hydrophobicity and low stability have limited its practical use in the field as nematicides .
  • Methods of Application : To overcome these problems, chitosan-coated nanoemulsions of Dipropyl trisulfide were developed. The optimum chitosan concentration for the delivery system of the two sulfides was 0.5%. Optimized chitosan-coated nanoemulsions of sulfides have a uniform size distribution with sufficient colloidal stability .
  • Results or Outcomes : The LC50 values of Dipropyl trisulfide nanoemulsions coated with 0.5% chitosan against the pine wood nematode were 5.01 g/mL . In addition, chitosan coating improved the long-term storage stability and persistence of nematicidal activity of the nanoemulsions .

Safety And Hazards

Dipropyl trisulfide is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(propyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047401
Record name Dipropyl trisulfide
Source EPA DSSTox
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Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with powerful, diffusive garlic-like odour
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

86.00 to 89.00 °C. @ 1.50 mm Hg
Record name Dipropyl trisulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, almost insoluble in water; soluble in alcohol and oils
Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.952
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dipropyl trisulfide

CAS RN

6028-61-1
Record name Dipropyl trisulfide
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Record name Di-n-propyl trisulfide
Source ChemIDplus
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Record name Trisulfide, dipropyl
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Record name Dipropyl trisulfide
Source EPA DSSTox
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Record name Dipropyl trisulphide
Source European Chemicals Agency (ECHA)
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Record name DIPROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
574
Citations
R Kubec, V Drhová, J Velíšek - Journal of agricultural and food …, 1999 - ACS Publications
… Of them, dipropyl disulfide (22), dipropyl trisulfide (36), and at higher temperatures also … , the formation of dipropyl disulfide and dipropyl trisulfide reached the maximum at 160 and 120 C…
Number of citations: 53 pubs.acs.org
HP Song, SL Shim, IS Jung, JH Kim… - Korean Journal of …, 2009 - koreascience.kr
… In dried onion, the major compounds were dipropyl trisulfide, methyl propyl trisulfide, and propanethiol. (Z), (E)-propenyl propyl trisulfide, methyl propyl trisulfide, and dipropyl trisulfide …
Number of citations: 22 koreascience.kr
S Casella, M Leonardi, B Melai, F Fratini… - Phytotherapy …, 2013 - Wiley Online Library
… The concentration of DAS, DADS, DATS, and diallyl tetrasulfide in GEO and the concentration of DPDS, dipropyl trisulfide, and dipropyl tetrasulfide in LEO were also presented in …
Number of citations: 182 onlinelibrary.wiley.com
R Bleiler, A Iwasinska, F Kuhrt… - Proceedings of the …, 2014 - sensorysociety.org
… The figure on the right displays the retention time region for another 1st tier odorant compound → dipropyl trisulfide. … dipropyl trisulfide … dipropyl trisulfide …
Number of citations: 3 www.sensorysociety.org
Y Iitsuka, Y Tanaka, T Hosono-Fukao… - … and Clinical Cancer …, 2009 - ingentaconnect.com
… In this study, we confirmed the superiority of trisulfides with 3-carbon chains [ie, DATS and dipropyl trisulfide (DPTS)]. In addition, we observed for the first time that dibutenyl trisulfide, a …
Number of citations: 15 www.ingentaconnect.com
M Bastaki, M Aubanel, T Cachet… - Food and Chemical …, 2018 - Elsevier
… -effect level (NOAEL) for dipropyl trisulfide provided adequate margin of safety relative to … ), however, considered the study on dipropyl trisulfide that provided the NOAEL insufficient …
Number of citations: 3 www.sciencedirect.com
C Colina-Coca, D González-Peña, E Vega, B de Ancos… - Talanta, 2013 - Elsevier
… Propyl thioacetate, methyl propyl trisulfide, and dipropyl trisulfide were purchased from Endeavor Speciality Chemicals Ltd., Daventry, Northants, UK. Propionaldehyde, 1-propanethiol, …
Number of citations: 81 www.sciencedirect.com
MH Lee, KY Lee, A Kim, HJ Heo, HJ Kim… - Korean Journal of …, 2016 - ekosfop.or.kr
This study was conducted to investigate the effects of superheated steam (SHS) on volatile compounds and the quality characteristics of onion. Onion samples were treated by SHS at …
Number of citations: 10 www.ekosfop.or.kr
J Auger, C Lecomte, E Thibout - Journal of Chemical Ecology, 1989 - Springer
… , into dipropyl disulfide since propanethiol and dipropyl trisulfide appear, apart from dipropyl … , while dipropyl trisulfide monoxide is slightly more active than dipropyl trisulfide (Lecomte et …
Number of citations: 69 link.springer.com
J Li, H Ma, T Ren, Y Zhao, L Zheng, C Ma, Y Han - Applied surface science, 2008 - Elsevier
… Consequently, in our present work, XANES had been employed to investigate the thermal film and tribofilm generated from dipropyl trisulfide, a sort of relatively simple organic trisulfide …
Number of citations: 28 www.sciencedirect.com

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